molecular formula C19H25N3 B5470817 N,N-dimethyl-4-(3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-propen-1-yl)aniline

N,N-dimethyl-4-(3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-propen-1-yl)aniline

Cat. No.: B5470817
M. Wt: 295.4 g/mol
InChI Key: NLKNAQFSIBXYGE-VOTSOKGWSA-N
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Description

N,N-Dimethylaniline is an organic chemical compound, a substituted derivative of aniline. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This oily liquid is colorless when pure, but commercial samples are often yellow .


Synthesis Analysis

N,N-Dimethylaniline is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . The reaction is as follows:

.


Molecular Structure Analysis

The molecular structure of N,N-Dimethylaniline consists of a phenyl group (C6H5) attached to a dimethylamino group (N(CH3)2) .


Chemical Reactions Analysis

Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive .


Physical and Chemical Properties Analysis

N,N-Dimethylaniline is a colorless liquid with an amine-like odor . It has a density of 0.956 g/mL, a melting point of 2 °C, and a boiling point of 194 °C . It is soluble in water at 2% (20°C) .

Safety and Hazards

N,N-Dimethylaniline is harmful if swallowed or inhaled, and causes skin and eye irritation . It has a flash point of 63 °C . The lethal dose or concentration (LD, LC) is 1410 mg/kg (rat, oral) and 50 ppm (rat, 4 hr), respectively .

Future Directions

As for future directions, N,N-Dimethylaniline serves as a promoter in the curing of polyester and vinyl ester resins . It is also used as a precursor to other organic compounds .

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-3-[methyl(2-pyridin-2-ylethyl)amino]prop-1-enyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3/c1-21(2)19-11-9-17(10-12-19)7-6-15-22(3)16-13-18-8-4-5-14-20-18/h4-12,14H,13,15-16H2,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKNAQFSIBXYGE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CCN(C)CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/CN(C)CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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